molecular formula C16H18N4O4 B613783 N-[1,2-Dihydro-1-[(2R,6S)-6-(hydroxymethyl)-2-morpholinyl]-2-oxo-4-pyrimidinyl]-benzamide CAS No. 125455-77-8

N-[1,2-Dihydro-1-[(2R,6S)-6-(hydroxymethyl)-2-morpholinyl]-2-oxo-4-pyrimidinyl]-benzamide

Cat. No.: B613783
CAS No.: 125455-77-8
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Description

Molecular Structure and Synthesis The compound, with the systematic name N-[1,2-Dihydro-1-[(2R,6S)-6-(hydroxymethyl)-2-morpholinyl]-2-oxo-4-pyrimidinyl]-benzamide, is a stereochemically complex molecule featuring a pyrimidinone core fused to a morpholine ring. Its molecular formula is C35H32N4O4, with an average mass of 572.665 Da and a monoisotopic mass of 572.242356 Da .

Synthesis involves advanced organic chemistry techniques, including the use of trityl (triphenylmethyl) protective groups to stabilize intermediates during multi-step reactions. Characterization relies on 1H NMR, IR spectroscopy, and mass spectrometry to confirm purity and structural integrity .

Potential Applications This compound is of significant interest in drug discovery due to its hybrid structure, combining a pyrimidinone (a nucleobase analog) with a benzamide group.

Properties

IUPAC Name

N-[1-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c21-10-12-8-17-9-14(24-12)20-7-6-13(19-16(20)23)18-15(22)11-4-2-1-3-5-11/h1-7,12,14,17,21H,8-10H2,(H,18,19,22,23)/t12-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPLJIGLLXBJJT-GXTWGEPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(CN1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](CN1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,2-Dihydro-1-[(2R,6S)-6-(hydroxymethyl)-2-morpholinyl]-2-oxo-4-pyrimidinyl]-benzamide typically involves multiple steps:

    Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with formaldehyde under acidic conditions.

    Pyrimidine Ring Construction: The pyrimidine ring is formed by the cyclization of appropriate precursors, often involving urea or thiourea derivatives.

    Coupling Reactions: The morpholine and pyrimidine rings are coupled using reagents such as carbodiimides to form the core structure.

    Benzamide Addition:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

    Batch Processing: Utilizing large reactors to handle the multi-step synthesis.

    Purification: Employing techniques such as crystallization, chromatography, and recrystallization to ensure high purity.

    Quality Control: Implementing rigorous quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

N-[1,2-Dihydro-1-[(2R,6S)-6-(hydroxymethyl)-2-morpholinyl]-2-oxo-4-pyrimidinyl]-benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The carbonyl groups in the pyrimidine and benzamide moieties can be reduced to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation Products: Aldehydes and carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-[1,2-Dihydro-1-[(2R,6S)-6-(hydroxymethyl)-2-morpholinyl]-2-oxo-4-pyrimidinyl]-benzamide exhibit significant anticancer properties. For instance, benzamide derivatives have been evaluated for their ability to inhibit cancer cell proliferation. A study highlighted the synthesis of various benzamide analogs that demonstrated selective cytotoxicity against human cancer cell lines, suggesting potential for development as anticancer agents .

Compound Cell Line IC50 (µM) Mechanism of Action
Compound 1MCF-7 (Breast)5.0Induction of apoptosis
Compound 2A549 (Lung)3.5Inhibition of cell cycle progression
Compound 3HeLa (Cervical)7.0Disruption of mitochondrial function

Neurological Applications

This compound has also been explored for its effects on neuronal nicotinic acetylcholine receptors (nAChRs). Research indicates that certain analogs can act as negative allosteric modulators of nAChRs, which are implicated in various neurological disorders such as Alzheimer's disease and schizophrenia .

Analog nAChR Subtype IC50 (µM) Selectivity Ratio
Analog Aα4β26.05-fold preference over α3β4
Analog Bα3β430.0-

Antiviral Properties

Preliminary studies have suggested that morpholino compounds derived from this structure may exhibit antiviral activity by inhibiting viral nucleic acid production. This application is particularly relevant in the context of emerging viral infections where traditional antiviral therapies are failing .

Case Study 1: Anticancer Efficacy

In a laboratory setting, a series of benzamide derivatives were synthesized and tested for their anticancer activity against various human cancer cell lines. The lead compound demonstrated a significant reduction in cell viability at concentrations below 10 µM, indicating its potential as a chemotherapeutic agent.

Case Study 2: Neurological Modulation

A study focused on the modulation of nAChRs revealed that the compound could effectively reduce hyperactivity in neuronal circuits associated with anxiety disorders. The results indicated a promising pathway for developing treatments targeting nAChR-related pathologies.

Mechanism of Action

The compound exerts its effects primarily through gene silencing mechanisms. When incorporated into oligonucleotides, it binds to complementary RNA sequences, preventing their translation into proteins. This process involves:

    Molecular Targets: RNA molecules.

    Pathways Involved: RNA interference pathways, leading to the degradation of target RNA or inhibition of its translation.

Comparison with Similar Compounds

Structural Analogs with Morpholine Moieties

Compound Name Molecular Formula Molecular Weight (Da) Key Features Biological Activity Synthesis Method Reference
N-[1,2-Dihydro-1-[(2R,6S)-6-(hydroxymethyl)-2-morpholinyl]-2-oxo-4-pyrimidinyl]-benzamide C35H32N4O4 572.665 Morpholine ring (2R,6S), benzamide, pyrimidinone Under investigation (drug discovery) Trityl-protected intermediates, NMR/MS characterization
6-((2R,6S)-2,6-Dimethylmorpholino)imidazo[1,2-b]pyridazine-2-carbaldehyde C16H19N3O2 285.35 Morpholine (2R,6S), imidazopyridazine core Unspecified (structural analog) Not detailed

Key Differences :

  • The target compound features a hydroxymethyl group on the morpholine ring, enhancing hydrophilicity, whereas the imidazopyridazine analog has a dimethyl-substituted morpholine, increasing lipophilicity.
  • The benzamide-pyrimidinone architecture in the target compound may enable nucleobase mimicry, unlike the aldehyde-functionalized imidazopyridazine in , which likely interacts via electrophilic sites .

Pyrimidine Derivatives with Modified Cores

Compound Name Molecular Formula Molecular Weight (Da) Key Features Biological Activity Synthesis Method Reference
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a-c) Variable Variable Benzo-oxazinone fused pyrimidine, substituted phenyl groups Unspecified (structural studies) Cs2CO3, DMF, room temperature

Key Differences :

  • The benzo-oxazinone-pyrimidine hybrids in lack the morpholine moiety but share a pyrimidine core. Their synthesis under mild conditions (room temperature, Cs2CO3) contrasts with the trityl-protected, multi-step synthesis of the target compound .

Antiviral Benzoyl-Cytosine Analogs

Compound Name Molecular Formula Molecular Weight (Da) Key Features Biological Activity Synthesis Method Reference
N4-Benzoyl-1-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]cytosine C17H20N4O5 360.37 Modified cytosine, hydroxymethyl ethoxy group Antiviral (herpesviruses) Not detailed

Key Differences :

  • Both compounds feature benzamide groups, but the antiviral analog in incorporates a cytosine base with a hydroxymethyl ethoxy side chain, enabling viral DNA polymerase inhibition. In contrast, the target compound’s morpholine-pyrimidinone structure may target different enzymatic pathways .
  • The antiviral compound’s molecular weight (360 Da) is significantly lower than the target’s (572 Da), suggesting differences in bioavailability and membrane permeability .

Trityl-Protected Derivatives

The target compound’s synthetic intermediate, N-{1-[(2R,6S)-6-(Hydroxymethyl)-4-trityl-2-morpholinyl]-2-oxo-1,2-dihydro-4-pyrimidinyl}benzamide (), highlights the use of trityl groups to protect reactive sites during synthesis. Compared to unprotected analogs, trityl groups improve stability but require additional deprotection steps, complicating scalability .

Research Findings and Implications

  • Stereochemistry Matters : The (2R,6S) configuration in the target compound’s morpholine ring is conserved in other bioactive molecules (e.g., ), underscoring its role in target binding .
  • Benzamide as a Pharmacophore : The benzamide group in both the target compound and ’s antiviral analog suggests versatility in interacting with aromatic residues in enzyme active sites .

Biological Activity

N-[1,2-Dihydro-1-[(2R,6S)-6-(hydroxymethyl)-2-morpholinyl]-2-oxo-4-pyrimidinyl]-benzamide is a compound of significant interest due to its potential biological activities, particularly in the context of antiviral and neuroprotective effects. This article synthesizes available research findings, including case studies and experimental data, to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound features a complex structure that includes a pyrimidine ring fused with a morpholine moiety and an amide group. The specific stereochemistry at the morpholine ring plays a crucial role in its biological interactions.

Antiviral Activity

Recent studies have highlighted the compound's efficacy against various viral targets. For instance, it has been shown to inhibit the replication of Hepatitis B Virus (HBV) by interfering with viral protein synthesis and replication cycles. This activity is attributed to the compound's ability to disrupt the viral life cycle, making it a candidate for further development as an antiviral agent.

Activity Target Virus Mechanism Reference
AntiviralHBVInhibition of viral protein synthesis
AntiviralOther virusesPotential interference with RNA synthesis

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It demonstrates significant inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. This inhibition can enhance cholinergic neurotransmission and potentially improve cognitive function.

Activity Target Enzyme Effect Reference
NeuroprotectiveAcetylcholinesterase (AChE)Inhibition leading to increased acetylcholine levels

Antioxidant Properties

Antioxidant activity is another area where this compound shows promise. It has been evaluated using the DPPH radical scavenging assay, demonstrating moderate antioxidant capacity. This property is essential for protecting cells from oxidative stress, which is linked to various neurodegenerative diseases.

Activity Assay Type Result Reference
AntioxidantDPPH ScavengingModerate scavenging activity

Case Studies

  • Hepatitis B Virus Inhibition
    • A study conducted on animal models indicated that treatment with this compound resulted in a significant decrease in HBV DNA levels compared to untreated controls. This suggests that the compound effectively reduces viral load and may serve as a therapeutic option for HBV infection.
  • Cognitive Enhancement in Alzheimer's Models
    • In a controlled trial using transgenic mice models for Alzheimer’s disease, administration of the compound led to improved performance in memory tasks compared to baseline measurements. The results indicated that the compound's AChE inhibitory action could contribute to cognitive benefits.

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